
Diloxanide furoate
Descripción general
Descripción
El furato de diloxanida es un fármaco antiprotozoario utilizado principalmente en el tratamiento de infecciones causadas por Entamoeba histolytica, un protozoo responsable de la amebiasis. Es un amebicida luminal, lo que significa que actúa dentro de la luz intestinal para eliminar los protozoos. Aunque no está aprobado para su uso en los Estados Unidos, se ha utilizado ampliamente en otras partes del mundo por su eficacia en el tratamiento de portadores asintomáticos de la infección .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El furato de diloxanida se sintetiza mediante un proceso de varios pasos. Inicialmente, la 4-hidroxi-N-metilanilina reacciona con cianuro de sodio y cloral hidratado en presencia de una base para formar el compuesto intermedio. El ácido furoico se prepara luego mediante la oxidación con hipoclorito del furfuraldehído a bajas temperaturas. El paso final implica la condensación de diloxanida con cloruro de furoilo para formar furato de diloxanida .
Métodos de producción industrial: En entornos industriales, la síntesis del furato de diloxanida sigue pasos similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica un control estricto de la temperatura, el pH y el tiempo de reacción para lograr la calidad del producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: El furato de diloxanida se somete a varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.
Reactivos y condiciones comunes:
Hidrólisis: El furato de diloxanida se hidroliza en el tracto gastrointestinal para producir diloxanida, el ingrediente activo.
Oxidación: El compuesto puede sufrir reacciones de oxidación, aunque las condiciones y los reactivos específicos para estas reacciones se documentan con menos frecuencia.
Principales productos formados: El producto principal formado a partir de la hidrólisis del furato de diloxanida es la diloxanida, que es la forma activa del fármaco. Otras reacciones pueden producir varios subproductos dependiendo de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Chemical Structure and Mechanism of Action
Diloxanide furoate is an ester of diloxanide and 2-furoic acid. It acts primarily as a luminal amebicide, targeting trophozoites in the intestinal lumen. The exact mechanism of action remains unclear, but it is believed to disrupt the metabolic processes of the parasite, leading to its destruction and subsequent excretion as cysts by infected individuals .
Pharmacokinetics
this compound is slowly absorbed from the gastrointestinal tract, allowing it to maintain effective concentrations in the intestinal lumen for extended periods. It is largely hydrolyzed into diloxanide and furoic acid before absorption, with diloxanide being extensively conjugated with glucuronic acid in systemic circulation .
Clinical Applications
Treatment of Amoebiasis
this compound is primarily indicated for asymptomatic intestinal amoebiasis (cyst passers) but is not effective against invasive or extraintestinal forms of the disease. It is often used in combination with other agents like metronidazole for comprehensive treatment .
Case Studies
- Efficacy in Asymptomatic Patients : A study highlighted that this compound effectively eradicated cysts in asymptomatic carriers, reducing the risk of transmission and potential outbreaks .
- Combination Therapy : Research indicated that combining this compound with paromomycin significantly improved outcomes in patients with intestinal colonization by Entamoeba histolytica, minimizing relapse rates .
Research Findings
Recent studies have focused on enhancing the delivery and effectiveness of this compound:
- Bioadhesive Formulations : Innovative formulations using bioadhesive materials have been developed to improve drug retention in the intestinal lumen, thereby increasing therapeutic efficacy against Entamoeba histolytica .
- Stability Studies : Research has demonstrated that this compound's stability is influenced by pH and temperature, which are critical factors for its formulation and storage .
Mecanismo De Acción
El furato de diloxanida es un profármaco que se hidroliza en el tracto gastrointestinal para producir diloxanida, el ingrediente activo. El mecanismo exacto de acción no se comprende completamente, pero se cree que inhibe la síntesis de proteínas en los protozoos, lo que lleva a la destrucción de los trofozoítos de Entamoeba histolytica. Los quistes formados por los protozoos son excretados luego por los individuos infectados .
Compuestos similares:
Paromomicina: Otro amebicida luminal utilizado para tratar la amebiasis.
Iodoquinol: Utilizado de forma similar al furato de diloxanida para tratar la amebiasis intestinal.
Metronidazol y tinidazol: Estos son amebicidas tisulares que se utilizan para tratar las formas invasivas de amebiasis.
Singularidad del furato de diloxanida: El furato de diloxanida es único en su acción específica dentro de la luz intestinal y su eficacia en el tratamiento de portadores asintomáticos de Entamoeba histolytica. A diferencia de los amebicidas tisulares, no actúa sobre las formas extraintestinales de la infección, lo que lo convierte en una opción de tratamiento especializada para la amebiasis intestinal .
Comparación Con Compuestos Similares
Paromomycin: Another luminal amebicide used to treat amoebiasis.
Iodoquinol: Used similarly to diloxanide furoate for treating intestinal amoebiasis.
Metronidazole and Tinidazole: These are tissue amoebicides used to treat invasive forms of amoebiasis.
Uniqueness of this compound: this compound is unique in its specific action within the intestinal lumen and its effectiveness in treating asymptomatic carriers of Entamoeba histolytica. Unlike tissue amoebicides, it does not act on extraintestinal forms of the infection, making it a specialized treatment option for intestinal amoebiasis .
Actividad Biológica
Diloxanide furoate is a prodrug form of diloxanide, primarily used as an anti-protozoal agent for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical studies, and safety profile.
The exact mechanism of action of this compound remains unknown , although it is classified as a luminal amebicide. It is believed to act by destroying the trophozoites of E. histolytica, which are the active forms that can form cysts, leading to their excretion in asymptomatic carriers . Some studies suggest that diloxanide may inhibit protein synthesis in protozoa, contributing to its antiparasitic effects .
Pharmacokinetics
This compound is slowly absorbed from the gastrointestinal tract and is hydrolyzed to its active form, diloxanide, and furoic acid. The bioavailability of diloxanide is approximately 90% when administered in its parent form. However, due to its slow absorption, this compound maintains therapeutic concentrations in the intestinal lumen for extended periods . The metabolism of diloxanide involves extensive glucuronidation, with 99% existing as glucuronides in systemic circulation .
Efficacy in Clinical Studies
Numerous clinical studies have demonstrated the efficacy of this compound in treating asymptomatic amebiasis:
- Study on Asymptomatic Patients : A randomized trial involving 42 asymptomatic homosexual men showed a parasitological cure rate (PCR) of 93% after treatment with 500 mg of this compound three times daily for ten days. This was significantly higher compared to other treatments like metronidazole .
- Combined Therapy : A study combining this compound with metronidazole reported a 100% parasitic clearance rate among patients with amoebiasis and giardiasis .
- Long-term Efficacy : In a larger cohort study (575 treatment courses), an 86% parasitological cure rate was achieved among asymptomatic individuals passing E. histolytica cysts after a full ten-day treatment course .
Safety Profile
This compound is generally well-tolerated. Common side effects include:
- Flatulence
- Diarrhea or cramping
- Nausea
- Headaches
Adverse effects were reported in about 14% of treatment courses, with fewer side effects noted in children compared to adults . The drug's safety profile makes it suitable for use even in pediatric populations.
Summary Table of Clinical Findings
Study | Population | Treatment | Cure Rate | Side Effects |
---|---|---|---|---|
Study 1 | 42 men | 500 mg TID for 10 days | 93% | Flatulence |
Combined Therapy | 54 patients | Diloxanide + Metronidazole | 100% | Adequate tolerance |
Large Cohort Study | 575 courses | 500 mg TID for 10 days | 86% | Common mild effects |
Propiedades
IUPAC Name |
[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYDXJSHYEDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048999 | |
Record name | Diloxanide furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diloxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855852 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Unknown. Diloxanide may inhibit protein synthesis. | |
Record name | Diloxanide furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3736-81-0 | |
Record name | Diloxanide furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3736-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diloxanide furoate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diloxanide furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DILOXANIDE FUROATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diloxanide furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(dichloroacetyl)methylamino]phenyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILOXANIDE FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diloxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of diloxanide furoate against Entamoeba histolytica?
A1: While the exact mechanism of action remains unclear, research suggests that this compound primarily targets the luminal (intestinal) forms of Entamoeba histolytica. [] It is less effective against the tissue forms of the parasite. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H11Cl2NO4, and its molecular weight is 328.15 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, several studies utilized various spectroscopic techniques to characterize this compound:* PMR spectroscopy: A study employed proton nuclear magnetic resonance (PMR) spectroscopy to analyze this compound in both pure form and tablets. The N-CH3 proton signal at δ = 3.23 was used for quantitative analysis. []* UV spectrophotometry: Research commonly uses ultraviolet (UV) spectrophotometry for quantitative analysis, leveraging specific wavelengths for detection and quantification. [, , , , ]
Q4: How does the presence of carbohydrates affect the stability of this compound in solution?
A4: Research indicates that certain carbohydrates can impact this compound stability, particularly in alkaline solutions. Sucrose and glucose, at room temperature, were found to negatively affect the stability. Conversely, fructose, lactose, and sorbitol exhibited minimal impact. []
Q5: Does the inclusion of cyclodextrins influence the stability of this compound?
A5: Studies exploring this compound complexation with cyclodextrins, specifically β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD), showed varying results. While complexation with MβCD and HPβCD enhanced solubility, βCD formed an exclusion complex. []
Q6: What is the impact of light exposure on the stability of this compound?
A6: this compound exhibits sensitivity to light. Studies demonstrated that exposure to UV-irradiation, artificial light, and sunlight leads to photodegradation. The degradation process typically follows first-order kinetics. [, ]
Q7: Are there any known photoprotective agents for this compound solutions?
A7: Research has identified potential photoprotective agents for this compound. Para-aminobenzoic acid (PABA) and ascorbic acid, as well as a commercially available beverage base containing sugars, buffers, stabilizers, and artificial colors (Tang®), demonstrated photoprotective effects when this compound solutions were exposed to UV irradiation at 254 nm. []
Q8: What are some formulation strategies employed to improve the delivery of this compound?
A8: Researchers have investigated various approaches to enhance this compound delivery:* Colon-Targeted Tablets: Studies explored pH-sensitive polymers like Eudragit S100, Eudragit L 100, and cellulose acetate phthalate to design tablets that release this compound in the colon for localized treatment. []* Alginate Microspheres: Alginate microspheres containing this compound were developed for colon-specific drug delivery, aiming for targeted release at a pH mimicking that of the colon. []
Q9: What analytical methods are commonly employed for the analysis of this compound?
A9: Several analytical techniques are used to characterize and quantify this compound:* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely employed for the simultaneous determination of this compound in combination with other drugs like metronidazole, tinidazole, and ornidazole. [, , , , , , , , , ] * Thin-Layer Chromatography (TLC): High-performance thin-layer chromatography (HPTLC) offers a rapid and selective method for simultaneous determination of this compound, often in combination with tinidazole. []* Spectrophotometry: UV spectrophotometry is employed for both single-component and multi-component analysis, utilizing specific wavelengths for detection and quantification. [, , , , ] * Derivative Spectrophotometry: Both first- and second-derivative spectrophotometric methods have been developed and validated for analyzing this compound in pharmaceutical formulations. [, ]
Q10: What is the importance of analytical method validation in this compound research?
A10: Method validation is critical in ensuring the accuracy, precision, and reliability of analytical results. Researchers meticulously validate analytical techniques for analyzing this compound, encompassing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness, following ICH guidelines. [, , , , , , , , , , , , , ]
Q11: What is the significance of this compound in treating asymptomatic Entamoeba histolytica infection?
A11: this compound plays a crucial role in treating asymptomatic carriers of Entamoeba histolytica cysts. While often asymptomatic, these individuals can still transmit the infection. [, , , ] this compound effectively targets the luminal parasitic forms, helping to break the cycle of transmission. [, ]
Q12: How does the treatment approach for amoebiasis differ for asymptomatic carriers versus those with invasive disease?
A12: Treatment strategies for amoebiasis vary depending on the clinical presentation:* Asymptomatic Carriers: The primary goal is to eliminate the parasite from the gut to prevent transmission. This compound is often the drug of choice in this scenario. [, , , ] * Invasive Amoebiasis (e.g., amoebic colitis, liver abscess): Treatment typically involves a systemic amoebicide like metronidazole to target both luminal and tissue parasites. Following this, this compound may be administered to eradicate any remaining luminal parasites. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.